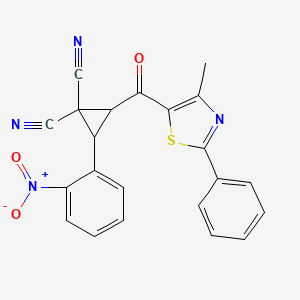

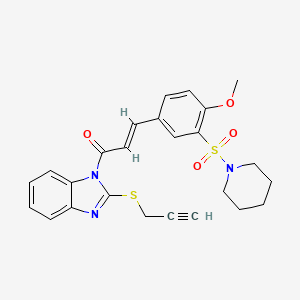

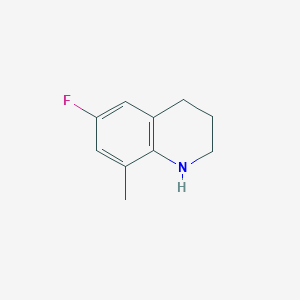

![molecular formula C21H25N5O2 B2521939 7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226459-51-3](/img/structure/B2521939.png)

7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first paper discusses a one-step synthesis of fully substituted pyrazolo[3,4-b]pyridines, which are structurally related to the compound of interest . The synthesis involves a microwave-assisted reaction between N-substituted 5-aminopyrazoles and a bis-electrophilic reagent, leading to the formation of functionalized products with acetyl and carboxyl groups. Although the exact synthesis of 7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is not described, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a pyrazolopyrimidine compound, which shares some structural features with the compound of interest . The pyrazolopyrimidine ring system is described as essentially planar and forms a dihedral angle with the attached benzene ring. This suggests that the compound of interest may also exhibit a planar pyrazolopyridine core, which could influence its chemical reactivity and interactions.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of this compound, the synthesis paper indicates that the pyrazolopyridine compounds can be obtained through a Michael-type reaction initiated by isobenzofuranone ring opening . This implies that the compound of interest may also participate in similar reactions, depending on the functional groups present in its structure.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Studies

Several papers focus on the synthesis and structural elucidation of pyrazolo-pyridine derivatives and related compounds. For instance, studies have reported the preparation of pyrazolo[1,5-a]pyrimido[4,3-d] benzopyrans and 2-Pyrazolo[1,5-a]pyrimidinylphenols from reactions involving aminopyrazoles, highlighting their potential in developing new chemical entities with diverse biological activities (Reddy et al., 2003).

Antiallergic and Antibacterial Activities

Research into the antiallergic properties of pyrazolo-pyridine derivatives has identified compounds with significant activity. For example, some derivatives have been shown to exhibit potent antiallergic effects in preclinical models, suggesting their potential for therapeutic application in allergy treatment (Nohara et al., 1985). Another study focused on the antibacterial activities of further derivatives of pyrazole compounds, revealing that certain derivatives possess notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Fluorescent Chemical Sensors

There's a growing interest in utilizing pyrazolo-fused compounds for the development of fluorescent chemical sensors. A particular study described the synthesis of pyrazolo-fused 4-azafluorenones used as precursors for fluorescent dicyanovinylidene-substituted derivatives, illustrating their potential applications in detecting cyanide ions (Orrego-Hernández et al., 2019).

Receptor Binding and Pharmacological Applications

Research on pyrazolo[1,5-a]pyridines has also extended into pharmacology, particularly in the context of receptor binding assays to identify potential therapeutic agents. One study synthesized derivatives to evaluate their affinity towards dopamine receptors, showcasing the methodological approach to discovering new drugs (Guca, 2014).

properties

IUPAC Name |

7-(4-benzylpiperazine-1-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-15(2)26-13-17-19(22-23-20(17)27)18(14-26)21(28)25-10-8-24(9-11-25)12-16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRXERMOXKYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)